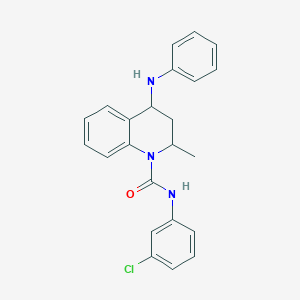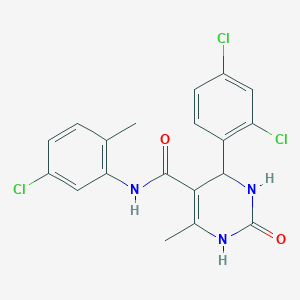
5-methyl-1H-indole-2,3-dione 3-semicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-1H-indole-2,3-dione 3-semicarbazone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a semicarbazone derivative of 5-methyl-1H-indole-2,3-dione, which is also known as isatin.
作用机制
The mechanism of action of 5-methyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood. However, it is believed to exert its biological effects through multiple pathways, including the inhibition of DNA synthesis, induction of apoptosis, modulation of oxidative stress, and regulation of inflammatory mediators. The compound has been shown to interact with various molecular targets, including topoisomerase II, tubulin, and NF-κB, which are involved in the regulation of cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. The compound has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. It also modulates the activity of various enzymes involved in the regulation of oxidative stress, including superoxide dismutase, catalase, and glutathione peroxidase. Moreover, it has been shown to regulate the expression of various inflammatory mediators, including TNF-α, IL-6, and COX-2, leading to the modulation of inflammation.
实验室实验的优点和局限性
5-methyl-1H-indole-2,3-dione 3-semicarbazone has several advantages and limitations for lab experiments. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for the development of new anticancer agents. It also exhibits antimicrobial and antiviral properties, making it a potential candidate for the development of new antimicrobial and antiviral agents. However, the compound has limited solubility in water, which may limit its bioavailability and pharmacokinetic properties. Moreover, the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics have not been fully characterized.
未来方向
There are several future directions for the study of 5-methyl-1H-indole-2,3-dione 3-semicarbazone. Firstly, further studies are needed to elucidate the mechanism of action of the compound and its molecular targets. Secondly, the compound's pharmacokinetics and toxicity need to be fully characterized to evaluate its potential as a therapeutic agent. Thirdly, the development of new analogs and derivatives of the compound may lead to the discovery of more potent and selective agents. Fourthly, the compound's potential applications in other fields, such as agriculture and environmental science, need to be explored. Finally, the compound's potential as a diagnostic tool, such as a fluorescent probe, needs to be investigated.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits significant potential for various applications in medicinal chemistry, biochemistry, and pharmacology. The compound exhibits a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. The compound's mechanism of action is not fully understood, but it is believed to exert its biological effects through multiple pathways. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of 5-methyl-1H-indole-2,3-dione 3-semicarbazone involves the reaction of isatin with semicarbazide hydrochloride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes nucleophilic addition by semicarbazide to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound, and various modifications have been proposed to enhance the efficiency of the reaction.
科学研究应用
5-methyl-1H-indole-2,3-dione 3-semicarbazone has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound exhibits a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. It has also been shown to possess antioxidant, neuroprotective, and analgesic effects. The compound has been tested against various cancer cell lines, including breast, lung, liver, and colon cancer, and has demonstrated significant cytotoxicity. Moreover, it has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial and antiviral agents.
属性
IUPAC Name |
(2-hydroxy-5-methyl-1H-indol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-5-2-3-7-6(4-5)8(9(15)12-7)13-14-10(11)16/h2-4,12,15H,1H3,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANWWCRZFDQYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5152701.png)
![1-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152702.png)

![methyl 3-[2-(mesitylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5152706.png)
![2-phenyl-4-{4-[3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152710.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5152711.png)
![3-{1-[(3-fluorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5152715.png)
![5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5152727.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5152732.png)
![3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5152734.png)


![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5152772.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B5152780.png)